molecular formula C21H20FN3O3S B2891215 N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide CAS No. 450339-06-7

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2891215
CAS No.: 450339-06-7
M. Wt: 413.47
InChI Key: QDCLUKMNMUPHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-Dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core with a 5,5-dioxo sulfone moiety. The molecule is substituted at the 2-position with a 2,3-dimethylphenyl group and at the 3-position with a 2-(4-fluorophenyl)acetamide side chain. Crystallographic characterization of such compounds may employ SHELX-based refinement tools, which are widely used for small-molecule structural determination .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-13-4-3-5-19(14(13)2)25-21(17-11-29(27,28)12-18(17)24-25)23-20(26)10-15-6-8-16(22)9-7-15/h3-9H,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLUKMNMUPHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,3-dimethylphenyl and 4-fluorophenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or cancer.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural homology with several acetamide derivatives, differing primarily in core heterocycles, substituent patterns, and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Fluorine Position(s)
Target Compound Thieno[3,4-c]pyrazol-5,5-dioxo 2-(2,3-Dimethylphenyl), 2-(4-fluorophenyl)acetamide 4-fluorophenyl
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]acetamide Thieno[3,4-c]pyrazol-5,5-dioxo Dual 4-fluorophenyl groups (at positions 2 and acetamide) 4-fluorophenyl (both)
Example 83 Chromen-4-one Derivative Pyrazolo[3,4-d]pyrimidin-chromenone 3-(3-Fluorophenyl), 5-fluoro, 4-isopropoxyphenyl 3- and 4-fluorophenyl
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazol 4-Fluorophenyl (pyridine and imidazothiazol) 4-fluorophenyl (both)

Key Observations :

  • The target compound uniquely incorporates a 2,3-dimethylphenyl group , which may enhance lipophilicity and steric bulk compared to the bis-4-fluorophenyl analog in .
  • Fluorine substitution at the 4-position of phenyl rings is a common feature across analogs, likely improving metabolic stability and π-π stacking interactions .
  • Heterocyclic cores vary significantly: thieno[3,4-c]pyrazol (target), pyrazolo-pyrimidin-chromenone (Example 83, ), and imidazothiazol ().

Physicochemical and Thermal Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

Table 2: Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target Compound ~443.5* Not Reported Moderate (lipophilic groups)
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]acetamide ~429.4 Not Reported Low (dual fluorophenyl)
Example 83 Chromen-4-one Derivative 571.2 (M++1) 302–304 Very Low (high crystallinity)
Imidazothiazol Derivative ~463.5 Not Reported Moderate (pyridine core)

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s molecular weight (~443.5 g/mol) is intermediate among analogs, balancing lipophilicity (from dimethylphenyl) and polarity (from sulfone and acetamide).

Pharmacological Implications (Speculative)

  • Fluorophenyl groups : Enhance binding to hydrophobic pockets in enzymes or receptors (e.g., kinase inhibitors ).
  • Thieno[3,4-c]pyrazol core: The sulfone moiety may mimic phosphate groups, enabling interactions with ATP-binding sites.
  • Dimethylphenyl substitution : Could reduce metabolic oxidation compared to halogenated analogs, improving half-life .

Biological Activity

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide is a complex organic compound with potential biological activities due to its unique structural features. This compound belongs to the class of thieno[3,4-c]pyrazoles and exhibits various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN3O3SC_{20}H_{19}FN_{3}O_{3}S, and it has a molecular weight of approximately 393.45 g/mol. The structure includes a thieno[3,4-c]pyrazole core fused with aromatic groups that enhance its biological activity.

Property Value
Molecular FormulaC20H19FN3O3S
Molecular Weight393.45 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that related thieno[3,4-c]pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis through mechanisms involving the activation of p53 and inhibition of anti-apoptotic proteins like MDM2 and XIAP .
  • IC50 Values : The effectiveness of these compounds can be quantified using IC50 values (the concentration required to inhibit cell growth by 50%). For example, a related compound exhibited an IC50 value as low as 0.3 μM against acute lymphoblastic leukemia cells .

The biological activity of thieno[3,4-c]pyrazole derivatives is often attributed to their ability to:

  • Inhibit Protein Interactions : These compounds can disrupt critical protein-protein interactions involved in cell survival pathways.
  • Induce Apoptosis : By activating caspases and other apoptotic pathways, they promote programmed cell death in cancerous cells.

Case Studies

Several studies have focused on the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Study on MDM2 Inhibition : A study demonstrated that a structurally similar compound could effectively inhibit MDM2 and XIAP in cancer cells. This dual inhibition led to enhanced activation of p53 and subsequent apoptosis in both wild-type and p53-deficient cancer cells .
  • In Vivo Efficacy : While some derivatives showed promising in vitro results, their in vivo efficacy often required optimization of pharmacokinetic properties to achieve therapeutic levels without significant toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.